An In-depth Technical Guide to Dimethylacetoxysilane: Structure, Properties, and Applications
An In-depth Technical Guide to Dimethylacetoxysilane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylacetoxysilane, also known as diacetoxydimethylsilane, is a versatile organosilicon compound with the chemical formula C₆H₁₂O₄Si.[1] It is a member of the acetoxysilane family, characterized by the presence of two acetoxy groups attached to a central silicon atom, which also bears two methyl groups.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable reagent and precursor in a wide range of chemical applications, from the synthesis of silicone polymers to its use as a surface modifying agent.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of dimethylacetoxysilane, with a focus on providing practical insights for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Identification
The structure of dimethylacetoxysilane features a central silicon atom tetrahedrally bonded to two methyl groups and two acetoxy groups.
Systematic Name: [acetyloxy(dimethyl)silyl] acetate[1] Synonyms: Diacetoxydimethylsilane, Dimethyldiacetoxysilane, Silanediol, dimethyl-, diacetate[1] CAS Number: 2182-66-3[1] Molecular Formula: C₆H₁₂O₄Si[1] Molecular Weight: 176.24 g/mol [1] InChI: 1S/C6H12O4Si/c1-5(7)9-11(3,4)10-6(2)8/h1-4H3[1] SMILES: CC(=O)O(C)OC(C)=O[1]
Physicochemical Properties
Dimethylacetoxysilane is a colorless to slightly yellow liquid with a characteristic acrid odor reminiscent of acetic acid, which is a result of its slow hydrolysis in the presence of moisture.[4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Boiling Point | 163-165 °C | [1] |
| Melting Point | -12.5 °C | [1] |
| Density | 1.054 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.403 | [1] |
| Solubility | Soluble in many common organic solvents such as THF, acetone, ethanol, and dichloromethane. Reacts with water. | Inferred from chemical properties |
| Hydrolytic Sensitivity | Reacts with moisture | [4] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of dimethylacetoxysilane is crucial for its identification and quality control.
¹H NMR Spectroscopy
The ¹H NMR spectrum of dimethylacetoxysilane is relatively simple and highly characteristic. It typically exhibits two singlets:
-
~0.2 ppm (s, 6H): This singlet corresponds to the six protons of the two methyl groups directly attached to the silicon atom (Si-(CH₃)₂). The upfield chemical shift is characteristic of protons on methyl groups bonded to silicon.
-
~2.0 ppm (s, 6H): This singlet is assigned to the six protons of the two acetoxy groups (-O-C(=O)-CH₃).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of dimethylacetoxysilane shows three distinct signals:
-
~ -2.0 ppm: Corresponding to the carbon atoms of the two methyl groups bonded to the silicon atom (Si-C H₃).
-
~ 22.0 ppm: Attributed to the methyl carbons of the acetoxy groups (-O-C(=O)-C H₃).
-
~ 170.0 ppm: This downfield signal is characteristic of the carbonyl carbons in the acetoxy groups (-O-C (=O)-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum of dimethylacetoxysilane displays several characteristic absorption bands that are indicative of its functional groups:
-
~2960 cm⁻¹: C-H stretching vibrations of the methyl groups.
-
~1725 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretching of the acetoxy groups. This is a key diagnostic peak.
-
~1250 cm⁻¹: Si-CH₃ symmetric deformation.
-
~1020 cm⁻¹: Si-O-C stretching vibration.
-
~800 cm⁻¹: Si-C stretching vibration.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of dimethylacetoxysilane results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z = 176 may be observed, but it is often weak. Prominent fragments typically arise from the loss of acetoxy and methyl groups. Common fragments include:
-
m/z = 117: [M - OAc]⁺
-
m/z = 103: [M - OAc - CH₂]⁺
-
m/z = 73: [(CH₃)₃Si]⁺ (rearrangement)
-
m/z = 59: [CH₃SiO]⁺
-
m/z = 43: [CH₃CO]⁺ (base peak)
Synthesis of Dimethylacetoxysilane
Dimethylacetoxysilane is most commonly synthesized by the reaction of dimethyldichlorosilane with an acetylating agent. Two primary methods are prevalent in laboratory and industrial settings.
Reaction with Acetic Anhydride
This method involves the direct reaction of dimethyldichlorosilane with acetic anhydride. The reaction produces dimethylacetoxysilane and acetyl chloride as a byproduct.
Reaction: (CH₃)₂SiCl₂ + (CH₃CO)₂O → (CH₃)₂Si(OOCCH₃)₂ + 2 CH₃COCl
Experimental Protocol:
-
To a stirred solution of dimethyldichlorosilane in a suitable inert solvent (e.g., hexane or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), slowly add one equivalent of acetic anhydride at room temperature.
-
The reaction is typically exothermic, and the temperature may need to be controlled with an ice bath.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
-
The progress of the reaction can be monitored by GC or NMR.
-
Upon completion, the byproduct, acetyl chloride, and the solvent are removed by distillation.
-
The crude dimethylacetoxysilane is then purified by fractional distillation under reduced pressure.
Reaction with Sodium Acetate
An alternative method involves the reaction of dimethyldichlorosilane with an alkali metal acetate, such as sodium acetate. This method avoids the formation of the corrosive byproduct acetyl chloride, instead producing a salt (sodium chloride) that can be easily removed by filtration.
Reaction: (CH₃)₂SiCl₂ + 2 NaOOCCH₃ → (CH₃)₂Si(OOCCH₃)₂ + 2 NaCl
Experimental Protocol:
-
Suspend anhydrous sodium acetate in a suitable aprotic solvent (e.g., toluene or hexane) in a reaction vessel equipped with a stirrer, condenser, and dropping funnel, under an inert atmosphere.
-
Slowly add dimethyldichlorosilane to the stirred suspension.
-
The reaction mixture is then heated to reflux for several hours to drive the reaction to completion.
-
After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
-
The solvent is removed from the filtrate by distillation.
-
The resulting crude dimethylacetoxysilane is purified by fractional distillation under reduced pressure.
Chemical Reactivity and Mechanisms
The reactivity of dimethylacetoxysilane is dominated by the susceptibility of the Si-O bond to nucleophilic attack, leading to the cleavage of the acetoxy groups.
Hydrolysis
The most significant reaction of dimethylacetoxysilane is its hydrolysis, which occurs readily in the presence of water or even atmospheric moisture. This reaction leads to the formation of dimethylsilanediol and acetic acid.[4]
Overall Reaction: (CH₃)₂Si(OOCCH₃)₂ + 2 H₂O → (CH₃)₂Si(OH)₂ + 2 CH₃COOH
The dimethylsilanediol intermediate is generally unstable and readily undergoes self-condensation to form linear or cyclic polydimethylsiloxanes (silicones), releasing water in the process.
Condensation: n (CH₃)₂Si(OH)₂ → [-(CH₃)₂Si-O-]n + n H₂O
Mechanism of Hydrolysis:
The hydrolysis of acetoxysilanes is significantly faster than that of alkoxysilanes and can be catalyzed by both acids and bases.[5] The mechanism involves the nucleophilic attack of water on the electrophilic silicon atom. The acetoxy group is a good leaving group, which contributes to the high reactivity.
Caption: Simplified mechanism of dimethylacetoxysilane hydrolysis.
Reactivity with Alcohols
In a reaction analogous to hydrolysis, dimethylacetoxysilane can react with alcohols (alcoholysis) to form alkoxysilanes and acetic acid. This transesterification-like reaction is useful for the synthesis of various dialkoxydimethylsilanes.
Reaction: (CH₃)₂Si(OOCCH₃)₂ + 2 R-OH ⇌ (CH₃)₂Si(OR)₂ + 2 CH₃COOH
The reaction is typically carried out in the presence of an acid or base catalyst.
Applications
The unique reactivity of dimethylacetoxysilane makes it a valuable compound in several fields:
-
Silicone Chemistry: It is a key crosslinking agent in the formulation of room-temperature-vulcanizing (RTV) silicone elastomers and sealants.[3] The hydrolysis of the acetoxy groups upon exposure to atmospheric moisture initiates the curing process, leading to the formation of a durable silicone network.
-
Surface Modification: Dimethylacetoxysilane can be used to modify the surface of materials containing hydroxyl groups, such as glass, silica, and other inorganic fillers.[2] The reaction forms a covalent bond between the silicon atom and the surface, imparting hydrophobicity and improving compatibility with organic polymers.
-
Organic Synthesis: It serves as a precursor for the synthesis of other organosilicon compounds. Its reactivity with nucleophiles allows for the introduction of the dimethylsilyl moiety into various organic molecules.
-
Protecting Group Chemistry: While less common than other silylating agents, acetoxysilanes can be used as protecting groups for alcohols, although their high reactivity can sometimes be a limitation.[6]
Safety and Handling
Dimethylacetoxysilane is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: It is corrosive to the skin and eyes and can cause severe burns.[7] Inhalation of its vapors may cause respiratory irritation. The hydrolysis of the compound releases acetic acid, which is also corrosive and has a strong odor.
-
Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat, should be worn at all times.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.[8]
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[7]
Conclusion
Dimethylacetoxysilane is a reactive and versatile organosilicon compound with a well-defined chemical structure and a range of important applications, particularly in the field of silicone chemistry and materials science. Its utility stems from the facile hydrolysis of its acetoxy groups, which allows for its use as a crosslinking agent and a surface modifier. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75130, Diacetoxydimethylsilane. Retrieved from [Link]
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- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. (2012). Speciality Petrochemicals.
- Surface modification of silica nanoparticle using dichlorodimethylsilane for preparation of self-cleaning coating based on polyurethane and polydimethylsiloxane. (2018).
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Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]
- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
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Organic Syntheses. (n.d.). Retrieved from [Link]
- Facile Preparation of a Transparent, Self-Healing, and Recyclable Polysiloxane Elastomer Based on a Dynamic Imine and Boroxine Bond. (2024). MDPI.
- Dodziuk, H., Jaszuński, M., & Schilf, W. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 43(8), 639-646.
- Silyl Esters as Reactive Intermedi
- Dimethylsilandiol From Silicone Elastomers: Analysis, Release From Biopharmaceutical Process Equipment, and Clearance Studies. (2022).
- Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. (n.d.). Pearson.
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Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
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